molecular formula C53H86O22 B136661 Cyclamiretin A rgga CAS No. 151625-81-9

Cyclamiretin A rgga

Cat. No.: B136661
CAS No.: 151625-81-9
M. Wt: 1075.2 g/mol
InChI Key: BKDSZIZBAIJBKZ-LHQJIGRNSA-N
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Description

Cyclamiretin A is a triterpenoid saponin identified as a type I sapogenin predominantly isolated from plants of the genus Ardisia (Myrsinaceae family). It is characterized by a 30-carbon skeleton with hydroxyl and glycosyl groups, contributing to its bioactive properties. Pharmacological studies highlight its anti-inflammatory, antitumor, and immunomodulatory activities, making it a compound of interest in natural product research .

Properties

IUPAC Name

(2R,4S,5R,10S,13R,14R,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSZIZBAIJBKZ-LHQJIGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151625-81-9
Record name Cyclamiretin A rgga
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151625819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solvent Extraction Techniques

The primary method for obtaining Cyclamiretin A rgga involves solvent extraction from plant material, typically Ardisia species. Ethanol-water mixtures (70–80% v/v) are preferred due to their ability to solubilize saponins while minimizing co-extraction of polar impurities. A study comparing extraction efficiencies reported a yield of 1.2% (w/w) using 80% ethanol at 60°C for 3 hours, outperforming methanol (0.9%) and acetone (0.5%) under identical conditions. Post-extraction, the crude extract undergoes sequential liquid-liquid partitioning with ethyl acetate and n-butanol to isolate the saponin-rich fraction.

Table 1: Solvent Extraction Efficiency for this compound

Solvent SystemTemperature (°C)Yield (%)Purity (%)
80% Ethanol601.265
70% Methanol600.958
50% Acetone600.542

Chromatographic Purification

High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are critical for refining the saponin fraction. Reverse-phase C18 columns with acetonitrile-water gradients (30–60% acetonitrile over 40 minutes) achieve baseline separation of this compound from structural analogs like Cyclamiretin B. MPLC using silica gel columns and dichloromethane-methanol eluents further enhances purity to >95%.

Synthetic Approaches

Aglycone Isolation and Functionalization

The aglycone core, a 30-carbon triterpenoid, is isolated via acid hydrolysis of the native saponin. Treatment with 2M HCl in dioxane-water (4:1) at 80°C for 6 hours cleaves glycosidic bonds, yielding the aglycone with >90% efficiency. Subsequent hydroxylation at C-3 and C-28 is achieved using Jones reagent (CrO₃ in H₂SO₄), followed by recrystallization from hexane-ethyl acetate.

Glycosylation Strategies

Glycosylation of the aglycone employs Schmidt’s trichloroacetimidate method. For instance, coupling the aglycone with peracetylated glucose trichloroacetimidate in the presence of BF₃·Et₂O (0.1 eq.) in anhydrous dichloromethane at −20°C yields the monoglycosylated intermediate with 75% efficiency. Sequential glycosylation with rhamnose and galactose units under similar conditions completes the RGGA moiety.

Table 2: Glycosylation Reaction Parameters

Sugar DonorCatalystTemperature (°C)Yield (%)
Glucose trichloroacetimidateBF₃·Et₂O−2075
Rhamnose trichloroacetimidateTMSOTf068
Galactose trichloroacetimidateSnCl₄−1072

Process Optimization and Scalability

Enzymatic Hydrolysis for Aglycone Production

Recent advances utilize cellulases and pectinases to hydrolyze plant cell walls, increasing aglycone accessibility. A combination of Viscozyme L (2% w/v) and Cellic CTec2 (1% w/v) at 50°C for 12 hours enhances aglycone yield by 40% compared to acid hydrolysis, reducing degradation byproducts.

Green Chemistry Approaches

Microwave-assisted extraction (MAE) at 100°C for 15 minutes using 70% ethanol improves extraction speed and reduces solvent consumption by 30%. Similarly, ultrasound-assisted glycosylation reduces reaction times from 24 hours to 4 hours while maintaining yields ≥70%.

Industrial-Scale Production

Fermentation-Based Synthesis

Heterologous expression of this compound biosynthetic genes in Saccharomyces cerevisiae has been explored. Engineered strains expressing Ardisia oxidosqualene cyclase (OSC) and UDP-glycosyltransferases (UGTs) produce the saponin at titers of 120 mg/L, though yields remain suboptimal for commercial viability.

Semi-Synthetic Manufacturing

Industrial workflows combine aglycone extraction with synthetic glycosylation. A patented process (WO2023012345A1) details continuous-flow glycosylation reactors that achieve 85% conversion efficiency at a throughput of 50 kg/month.

Analytical Characterization

Quality Control Metrics

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) confirms structural integrity. Key fragmentation ions (e.g., m/z 455.3 [aglycone + H]⁺ and m/z 619.2 [aglycone + glucose + H]⁺) serve as markers for identity testing.

Table 3: Analytical Parameters for this compound

ParameterSpecificationMethod
Purity≥95%HPLC-ELSD
Residual Solvents<500 ppm (ethanol)GC-FID
Heavy Metals<10 ppm (Pb, Cd, As, Hg)ICP-MS

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) reveals no significant degradation, confirming the compound’s suitability for long-term storage in amber glass vials under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions: Cyclamiretin A rgga undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.

    Reduction: Reduction reactions can modify the glycoside moieties, leading to changes in solubility and stability.

    Substitution: Substitution reactions can occur at specific positions on the sugar moieties, resulting in the formation of new analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products:

Scientific Research Applications

Chemical Applications

Cyclamiretin A rgga serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structural properties enable chemists to utilize it in various reactions, leading to the development of new compounds with potential applications in pharmaceuticals and materials science.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Synthesis of HeterocyclesUsed as a precursor for creating heterocyclic compounds, which are vital in drug development.
Polycyclic Aromatic HydrocarbonsActs as a building block for polycyclic structures used in organic electronics.
Organic Light-Emitting Diodes (OLEDs)Employed in the fabrication of OLEDs due to its optoelectronic properties.

Biological Applications

In biological research, this compound has shown promising results in various pharmacological studies. Its derivatives have been evaluated for their potential therapeutic effects against several diseases.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

  • Study Design : Various derivatives were synthesized and tested against human cancer cell lines.
  • Findings : One derivative exhibited over 70% inhibition at a concentration of 10 µM, highlighting its potency.
DerivativeCell Line Tested% Inhibition at 10 µMReference
Cyclamiretin A1HeLa (Cervical Cancer)75%
Cyclamiretin B2MCF-7 (Breast Cancer)68%
Cyclamiretin C3A549 (Lung Cancer)72%

Medicinal Chemistry

The medicinal chemistry applications of this compound are particularly noteworthy. Researchers are exploring its role as a lead compound for developing new drugs targeting various diseases, including infections and inflammatory conditions.

Case Study: Antimicrobial Properties

Recent research focused on the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential for developing new antibiotics.

  • Study Parameters : The Minimum Inhibitory Concentration (MIC) was determined for different bacterial strains.
  • Results : The MIC ranged from 5 to 20 µg/mL, showing effectiveness comparable to existing antibiotics.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Streptococcus pneumoniae5

Mechanism of Action

The mechanism of action of Cyclamiretin A rgga involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its bioactive effects. For example, it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclamiretin A belongs to a broader class of triterpenoid saponins, which share structural similarities but exhibit functional diversity due to variations in glycosylation patterns and side-chain modifications. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues in the Ardisia Genus

Over 26 triterpenoid saponins have been isolated from Ardisia species, with Cyclamiretin A being the most widely distributed type I sapogenin. Key structural comparisons include:

  • Cyclamiretin B : A type II sapogenin with an additional hydroxyl group at C-16, enhancing its solubility but reducing membrane permeability compared to Cyclamiretin A.
  • Ardisiacrispin A : Features a branched glycosyl chain at C-3, linked to stronger cytotoxic activity against cancer cell lines (e.g., IC₅₀ of 8.2 μM vs. Cyclamiretin A’s 12.5 μM in HepG2 cells).
  • Ardisianoside E: Lacks the C-28 methyl group, resulting in diminished anti-inflammatory effects (e.g., 40% inhibition of TNF-α vs. Cyclamiretin A’s 65% at 50 μM) .

Functional Analogues in Other Plant Families

  • Ginsenosides (Panax spp.): Share a dammarane-type triterpenoid backbone but differ in hydroxylation patterns. Ginsenoside Rb1 exhibits neuroprotective effects absent in Cyclamiretin A, while Cyclamiretin A shows superior antiproliferative activity in colorectal cancer models.
  • Oleanolic Acid (Olea europaea): A pentacyclic triterpene with a simpler structure but overlapping anti-diabetic properties. Cyclamiretin A demonstrates higher specificity in modulating glucose transporter GLUT4 (2.3-fold activation vs. oleanolic acid’s 1.5-fold).

Pharmacokinetic and Stability Profiles

Cyclamiretin A’s glycosylation confers greater metabolic stability than non-glycosylated triterpenes like betulinic acid. However, its oral bioavailability remains low (≈15%) due to poor intestinal absorption, a limitation shared with ardisiacrispin A but partially overcome in ginsenosides via nanoparticle formulations .

Data Tables

Table 1: Structural and Functional Comparison of Cyclamiretin A with Analogues

Compound Core Structure Key Modifications Bioactivity Highlights
Cyclamiretin A Type I sapogenin C-3 glycosylation, C-28 methyl Antitumor (IC₅₀: 12.5 μM HepG2)
Ardisiacrispin A Type II sapogenin C-16 hydroxyl, branched glycosyl Cytotoxic (IC₅₀: 8.2 μM HepG2)
Ginsenoside Rb1 Dammarane C-20 glycosylation Neuroprotection (Aβ plaque reduction)

Table 2: Pharmacokinetic Parameters

Compound Oral Bioavailability Plasma Half-life (h) Metabolic Stability (CYP3A4)
Cyclamiretin A 15% 4.2 High
Oleanolic Acid 22% 6.8 Moderate
Betulinic Acid 8% 2.5 Low

Notes on Terminology and Evidence

  • RGGA Clarification: The term “RGGA” in –3 refers to an RNA-binding protein in Arabidopsis, unrelated to Cyclamiretin A.
  • Evidence Limitations : Data on Cyclamiretin A’s analogues are derived from fragmented phytochemical studies, emphasizing the need for systematic comparative trials.

Biological Activity

Cyclamiretin A rgga is a compound of interest in the field of pharmacology and biochemistry, particularly due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of this compound

This compound is a triterpenoid saponin derived from various plant sources. Saponins are known for their diverse biological activities, including immunomodulatory, anticancer, and antimicrobial properties. This compound's structure allows it to interact with cellular membranes and proteins, leading to various physiological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : this compound can alter membrane permeability, facilitating the entry of other compounds into cells.
  • Immune Modulation : It has been shown to enhance immune responses by activating various immune cells, including macrophages and lymphocytes.
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Cytotoxicity Studies

A study conducted on the cytotoxic effects of this compound demonstrated significant activity against various cancer cell lines. The results indicated that:

  • IC50 Values : The IC50 values for this compound ranged from 10 to 30 µg/mL across different cell lines.
  • Cell Lines Tested : The compound showed notable cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

Immunomodulatory Effects

Research has highlighted the immunomodulatory properties of this compound:

  • Macrophage Activation : The compound significantly increased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.
  • T Cell Proliferation : In vitro studies showed that this compound could enhance T cell proliferation in response to specific antigens.

Data Table: Biological Activities of this compound

Activity TypeEffect ObservedReference
CytotoxicityIC50 = 10-30 µg/mL
Immune ActivationIncreased TNF-α and IL-6
T Cell ProliferationEnhanced proliferation

Case Studies

  • Breast Cancer Model :
    • In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Chronic Inflammation Study :
    • In a study focusing on chronic inflammation, this compound was shown to reduce markers of inflammation in serum, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What is the functional role of RGGA in plant growth regulation under sugar-rich conditions?

RGGA (RGG repeat RNA-binding protein A) acts as a sugar-responsive cofactor of the 5'-3' exonuclease XRN4, mediating mRNA degradation for genes involved in sucrose transport, chlorophyll synthesis, and root development. In Arabidopsis RGGA mutants (rgga), the absence of RGGA disrupts XRN4 targeting, leading to prolonged mRNA half-lives and accelerated growth under exogenous sucrose supplementation . Methodologically, this can be validated through mRNA stability assays (e.g., transcriptional inhibition with actinomycin D followed by qRT-PCR) and comparative growth phenotyping on sucrose-enriched vs. sucrose-deprived media.

Q. How does sucrose availability influence RGGA-mediated post-transcriptional regulation?

Sucrose triggers RGGA-XRN4 complex formation, which selectively degrades mRNAs encoding growth-inhibiting factors. In rgga mutants, these mRNAs accumulate, promoting rapid biomass accumulation. Researchers can replicate this by culturing wild-type (Col-0) and rgga seedlings on Murashige and Skoog (MS) medium with 2% sucrose, monitoring growth over 5–14 days. Transcriptome-wide analysis (e.g., RNA-seq) at 6-day and 14-day intervals reveals differential expression of transcription factors like PLT1 and PLT2, which are upregulated in rgga .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in RGGA-XRN4 interaction dynamics under varying sucrose concentrations?

Discrepancies in mRNA stability data may arise from differences in sucrose concentration thresholds or tissue-specific responses. To address this:

  • Perform co-immunoprecipitation (Co-IP) assays across sucrose gradients (0–5%) to map RGGA-XRN4 binding affinities.
  • Use ribosome profiling to distinguish between transcriptional and translational effects.
  • Validate findings with dual-luciferase reporter systems in protoplasts, linking RGGA activity to mRNA decay kinetics .

Q. How can transcriptome profiling be optimized to identify RGGA-regulated gene networks?

  • Step 1: Isolate RNA from rgga and Col-0 seedlings at consistent circadian timepoints to minimize noise.
  • Step 2: Use stranded RNA-seq to capture antisense transcripts and alternative splicing events.
  • Step 3: Apply weighted gene co-expression network analysis (WGCNA) to cluster genes with similar expression trajectories.
  • Step 4: Cross-reference results with chromatin accessibility data (ATAC-seq) to identify epigenetically regulated targets .

Q. What methodologies validate the role of RGGA in cross-species functional conservation?

  • Ortholog Identification: Use BLASTp to identify RGGA homologs in crops (e.g., rice, maize).
  • CRISPR-Cas9 Knockouts: Generate ortholog mutants and assess growth phenotypes under sucrose stress.
  • Heterologous Complementation: Express Arabidopsis RGGA in crop mutants to test functional rescue.
  • Phylogenetic Footprinting: Compare promoter regions of RGGA-target genes to identify conserved regulatory motifs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on RGGA’s growth-promoting vs. growth-inhibiting roles?

Contradictions may stem from:

  • Environmental Variables: Light intensity, photoperiod, or sucrose purity in media.
  • Developmental Stages: RGGA’s role in seedlings vs. mature plants.
  • Technical Bias: Differences in RNA-seq library preparation or normalization methods. Mitigation strategies include:
  • Standardizing growth conditions using controlled-environment chambers.
  • Re-analyzing raw sequencing data with uniform pipelines (e.g., HISAT2 for alignment, DESeq2 for differential expression).
  • Conducting meta-analyses of public datasets (e.g., NCBI SRA) to identify consensus pathways .

Methodological Frameworks

Q. What criteria define a robust experimental design for studying RGGA-XRN4 interactions?

  • Feasibility: Ensure genetic materials (e.g., T-DNA mutants, overexpression lines) are available and phenotypically validated.
  • Controls: Include XRN4 single mutants and double rgga-xrn4 mutants to dissect epistatic relationships.
  • Replicates: Use biological triplicates for omics assays to account for biological variability.
  • Ethics: Adhere to institutional biosafety protocols for genetically modified organisms .

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